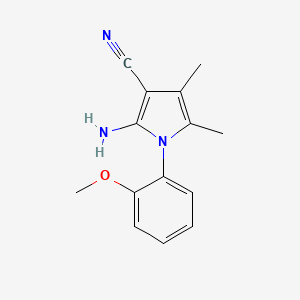
2-Amino-1-(2-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions One common method includes the condensation of 2-methoxybenzaldehyde with 2,4-pentanedione in the presence of ammonium acetate to form the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(2-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents and nucleophiles are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-Amino-1-(2-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(2-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pyrrole ring structure allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(2-methoxyphenyl)propane: Similar structure but lacks the pyrrole ring and nitrile group.
2-Methoxyamphetamine: Contains a methoxyphenyl group but differs in the rest of the structure.
1-(2-Methoxyphenyl)-2-propanamine: Similar to 2-Methoxyamphetamine but with a different substitution pattern.
Uniqueness
2-Amino-1-(2-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its combination of functional groups and the presence of the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H15N3O |
|---|---|
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
2-amino-1-(2-methoxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H15N3O/c1-9-10(2)17(14(16)11(9)8-15)12-6-4-5-7-13(12)18-3/h4-7H,16H2,1-3H3 |
Clé InChI |
VKXRTHFCGGBTEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=C1C#N)N)C2=CC=CC=C2OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


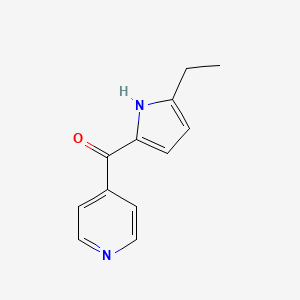

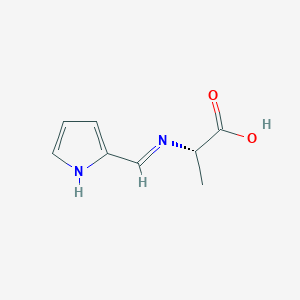

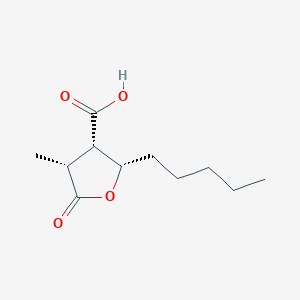
![Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)

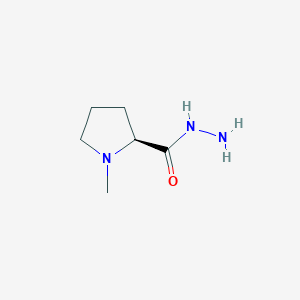
![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
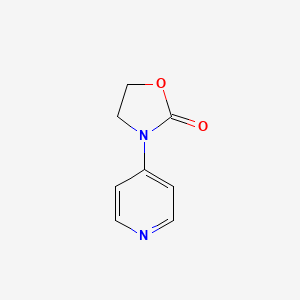
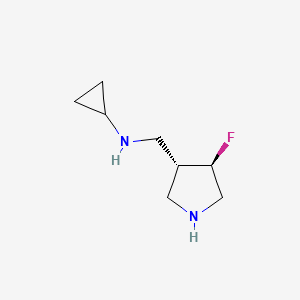
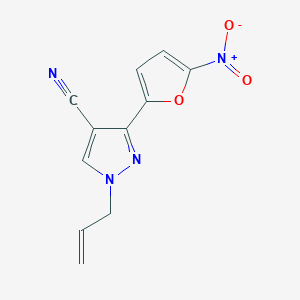

![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
